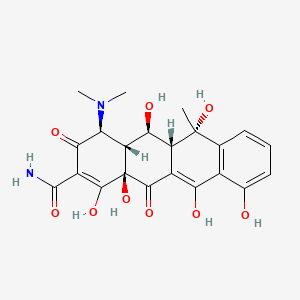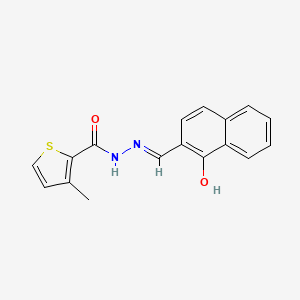
Pcna-I1
Descripción general
Descripción
Pcna-I1 is a selective inhibitor of proliferating cell nuclear antigen (PCNA), a potential anticancer target . It selectively binds to PCNA trimers with a Kd of 0.2 to 0.4 μM . Pcna-I1 inhibits the growth of tumor cells of various tissue types with an IC50 of 0.2 μM .
Synthesis Analysis
The synthesis of Pcna-I1 involves the structures of 1-hydrazonomethyl-2-hydroxy (scaffold A), 2-hydrazonomethyl-1-hydroxy (scaffold B), 2-hydrazonomethyl-3-hydroxy (scaffold C), and 4-pyridyl hydrazine (scaffold D) .
Molecular Structure Analysis
The molecular formula of Pcna-I1 is C17H14N2O2S . It has a molecular weight of 310.4 g/mol .
Chemical Reactions Analysis
Pcna-I1 binds at the interface between PCNA monomers, stabilizes the homotrimer, and may interfere with protein-protein interactions . It has been shown to result in reduced DNA replication, late gene expression, and virus production .
Physical And Chemical Properties Analysis
Pcna-I1 has a molecular weight of 310.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 310.07759887 g/mol .
Aplicaciones Científicas De Investigación
Development of Novel Cancer Therapeutics : PCNA has emerged as a promising target for novel cancer therapeutics. Molecule I1, interacting with the hydrophobic pocket of PCNA, suggests potential for the development of inhibitors to target various types of cancers and modulate protein-protein interactions. This was supported by computational methods including molecular docking and dynamics simulations, suggesting that these inhibitors could advance in the drug discovery pipeline (Bhardwaj & Purohit, 2022).
Inhibition of Tumor Cell Growth : Pcna-I1 has been found to selectively bind to PCNA trimers, impacting tumor cell proliferation. It demonstrated the ability to inhibit the growth of tumor cells from various tissue types, while affecting the growth of nontransformed cells at significantly higher concentrations. This suggests its potential utility in PCNA-targeted cancer therapy (Tan et al., 2012).
Enhancement of DNA Damage Agent Effects : A study indicated that Pcna-I1S, a variant of Pcna-I1, when combined with DNA damaging agents, could significantly enhance cell growth inhibition and DNA damage in human prostate and lung cancer cells. This suggests its role in potentially enhancing the efficacy of chemotherapy and radiation therapy in the treatment of these cancers (Lu & Dong, 2019).
Antitumor Effects in Prostate Cancer : In prostate cancer models, targeting PCNA chromatin association with Pcna-I1 induced DNA damage and apoptosis, irrespective of the expression of the tumor suppressor p53. This suggests the broad potential of Pcna-I1 in treating various types of cancers, even those resistant to traditional treatments (Dillehay et al., 2014).
Structural Analysis for Enhanced Cancer Therapy : Further structural analysis of PCNA-I1 and its analogs has led to the identification of compounds with superior potencies, potentially improving the solubility and effectiveness of PCNA-targeting cancer therapies (Dillehay et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWTWRNHYZNWNW-VCHYOVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pcna-I1 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




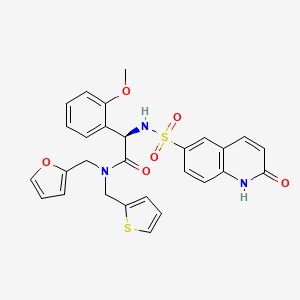
![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)
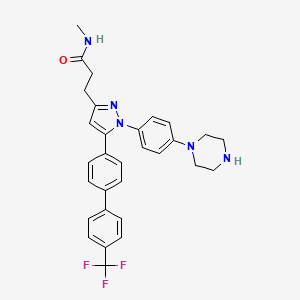
![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)
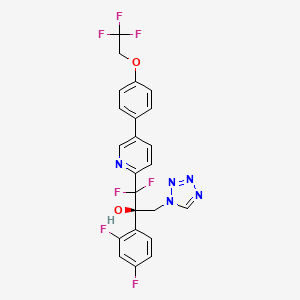
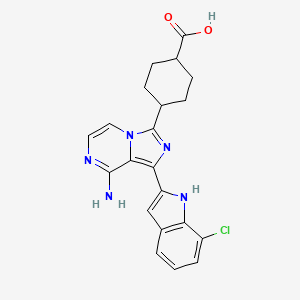
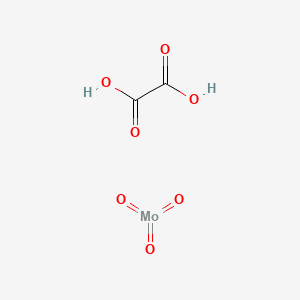
![(3E)-3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B609798.png)
